molecular formula C19H11Cl2NOS B2588456 2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole CAS No. 381196-00-5

2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole

Cat. No.: B2588456
CAS No.: 381196-00-5
M. Wt: 372.26
InChI Key: VQJKHJRFSUZEFL-JXMROGBWSA-N
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Description

2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring, a furan ring, and a dichlorophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzothiazole or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur in the benzothiazole ring.

    2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzimidazole: Contains a nitrogen atom in place of sulfur in the benzothiazole ring.

Uniqueness

The uniqueness of 2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole lies in its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NOS/c20-12-5-8-15(21)14(11-12)17-9-6-13(23-17)7-10-19-22-16-3-1-2-4-18(16)24-19/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJKHJRFSUZEFL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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